Trandolapril

Beschreibung

Eigenschaften

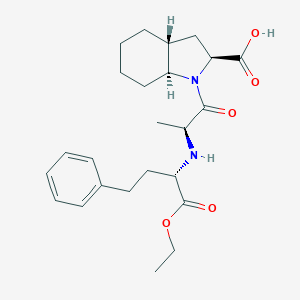

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFJYXUZANRPDJ-WTNASJBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023692 | |

| Record name | Trandolapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trandolapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in chloroform, dichloromethane, methanol, 2.07e-02 g/L | |

| Record name | Trandolapril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trandolapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless, crystalline solid | |

CAS No. |

87679-37-6 | |

| Record name | Trandolapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87679-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trandolapril [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trandolapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trandolapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, (2S,3aR,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANDOLAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T0N3G9CRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trandolapril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trandolapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119-123 °C, 125 °C, 119 - 123 °C | |

| Record name | Trandolapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trandolapril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trandolapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Key Synthetic Steps

-

α-Allylation of Protected L-Pyroglutamic Acid

The tert-butyl ester of L-pyroglutamic acid undergoes α-allylation using lithium hexamethyldisilazide (LiHMDS) and allyl bromide. Tripyrrolidinophosphoric acid triamide (TPPA) enhances reaction efficiency, yielding a 4,5-diallylated proline derivative with >90% diastereomeric excess. -

Hosomi–Sakurai Reaction

A diastereoselective Hosomi–Sakurai allylation introduces the second allyl group at the 5-position. Conducted at −78°C with BF₃·OEt₂ as a Lewis acid, this step achieves >95% diastereoselectivity, critical for forming the octahydroindole framework. -

Ru-Catalyzed Ring-Closing Metathesis

Grubbs’ second-generation catalyst facilitates ring closure of the diallylated intermediate, forming the bicyclic octahydroindole structure. This step proceeds in 85% yield under mild conditions (CH₂Cl₂, 25°C). -

Hydrogenation and Deprotection

Catalytic hydrogenation (Pd/C, 24 bar H₂) saturates the double bond, followed by Boc deprotection using TMSOTf to yield the enantiopure octahydroindole-2-carboxylic acid. X-ray crystallography confirms the (2S,3aR,7aS) configuration.

Table 1: Stereoselective Synthesis Overview

| Step | Reagents/Conditions | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| α-Allylation | LiHMDS, Allyl Br, TPPA | 92 | >90% de |

| Hosomi–Sakurai | Allyl-TMS, BF₃·OEt₂, −78°C | 88 | >95% de |

| Ring-Closing Metathesis | Grubbs II, CH₂Cl₂, 25°C | 85 | N/A |

| Hydrogenation | Pd/C, H₂ (24 bar) | 95 | N/A |

Resolution of Racemic Intermediates

Industrial-scale synthesis often employs resolution techniques to obtain enantiopure intermediates. Patent WO2006014916A2 details a resolution method using (1S)-(+)-camphor-10-sulfonic acid .

Process Overview

-

Diastereomeric Salt Formation

Racemic benzyl-octahydroindole-2-carboxylate hydrochloride is treated with (1S)-(+)-camphor-10-sulfonic acid in acetone. The (2R,3aS,7aR)-enantiomer preferentially crystallizes, achieving 98% enantiomeric excess (ee). -

Hydrolysis and Isolation

The resolved salt undergoes hydrolysis with potassium carbonate, followed by extraction into dichloromethane. Final isolation in methanol yields 77.7 g of (2R,3aS,7aR)-enantiomer from 100 g racemic mixture (77.7% yield).

Table 2: Resolution Efficiency

| Parameter | Value |

|---|---|

| Starting Material | 100 g racemic mixture |

| Resolved Enantiomer | 77.7 g (2R,3aS,7aR) |

| Enantiomeric Excess | 98% ee |

| Overall Yield | 77.7% |

Condensation Strategies for Final Coupling

The final step in this compound synthesis involves coupling the octahydroindole core with the N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-S-alanine moiety. Two primary methods dominate literature:

N-Carboxyanhydride (NCA) Coupling

Patent US7973173 describes condensation of the octahydroindole carboxylic acid with N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride . Conducted in dichloromethane with DIPEA as a base, this method achieves 92% yield after TFA-mediated deprotection. Critical parameters include:

Benzyl Ester Hydrogenolysis

An alternative route (WO2006014916A2) employs benzyl-protected intermediates. Hydrogenolysis (Pd/C, H₂) removes the benzyl group, followed by coupling with the alanine derivative. This method yields 38.2 g this compound from 45.7 g starting material (83.6% yield).

Table 3: Condensation Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| NCA Coupling | 92 | 99.5 | Minimal side products |

| Benzyl Ester Route | 83.6 | 98.7 | Scalable hydrogenolysis |

Side Reactions and Byproduct Control

Wissenschaftliche Forschungsanwendungen

Trandolapril hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um ACE-Hemmer und deren Wechselwirkungen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Genexpression.

Medizin: Umfassend untersucht auf seine therapeutischen Wirkungen bei Bluthochdruck, Herzinsuffizienz und der Behandlung nach einem Myokardinfarkt.

Industrie: Wird bei der Entwicklung neuer ACE-Hemmer und verwandter Arzneimittel verwendet

5. Wirkmechanismus

This compound wirkt durch Hemmung des Angiotensin-Converting-Enzyms, das für die Umwandlung von Angiotensin I zu Angiotensin II verantwortlich ist. Angiotensin II ist ein starkes Vasokonstriktor, das den Blutdruck erhöht. Durch Hemmung dieser Umwandlung reduziert this compound den Angiotensin-II-Spiegel, was zu einer Vasodilatation und einem niedrigeren Blutdruck führt. Zu den molekularen Zielstrukturen gehören das Angiotensin-Converting-Enzym und das Renin-Angiotensin-Aldosteron-System .

Ähnliche Verbindungen:

Ramipril: Ähnlich in der Struktur, enthält aber eine Cyclohexangruppe.

Enalapril: Ein weiterer ACE-Hemmer mit einer anderen Seitenkettenstruktur.

Lisinopril: Ein Lysinderivat mit einer längeren Halbwertszeit

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Estergruppe einzigartig, die im Vergleich zu einigen anderen ACE-Hemmern eine längere Halbwertszeit und eine nachhaltigere Wirkung ermöglicht. Seine Fähigkeit, zu einer hoch aktiven Form, Trandolaprilat, metabolisiert zu werden, trägt ebenfalls zu seiner Wirksamkeit bei .

Wirkmechanismus

Trandolapril acts by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Vergleich Mit ähnlichen Verbindungen

Table 1: Post-MI Mortality and Reinfarction Risk Across ACE Inhibitors

Table 2: ADMET Comparison of ACE Inhibitors

| Parameter | This compound | Benazepril | Moexipril |

|---|---|---|---|

| hERG Liability | No | No | No |

| Hepatotoxicity | No | Yes | Yes |

| Intestinal Absorption | High | Moderate | Moderate |

| Receptor Binding | None | None | Estrogen/Androgen |

Biologische Aktivität

Trandolapril is a well-established angiotensin-converting enzyme (ACE) inhibitor used primarily for managing hypertension and heart failure. As a prodrug, it is converted in the liver to its active form, trandolaprilat, which exerts its therapeutic effects by inhibiting ACE and subsequently lowering levels of angiotensin II (ATII). This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and relevant case studies.

This compound functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II. The reduction in ATII levels leads to:

- Decreased Blood Pressure : By preventing vasoconstriction.

- Reduced Aldosterone Secretion : This results in decreased sodium and water retention.

- Increased Bradykinin Levels : Contributing to vasodilation but also potentially causing side effects like cough.

The pharmacokinetic profile of this compound includes approximately 40-60% absorption with a low bioavailability of 4-14% due to extensive first-pass metabolism. The active metabolite, trandolaprilat, has a high binding affinity for ACE and a prolonged half-life that supports once-daily dosing .

Long-Term Benefits

The TRACE study (this compound Cardiac Evaluation) demonstrated significant long-term benefits of this compound in patients post-myocardial infarction (MI) with left ventricular dysfunction (LVD). Key findings include:

- Mortality Reduction : A relative risk reduction of 11% for all-cause mortality compared to placebo (RR 0.89, 95% CI 0.80–0.99) over a follow-up period of 10-12 years .

- Hospitalization Rates : this compound significantly reduced hospitalizations due to cardiovascular causes, including congestive heart failure (CHF) .

Case Studies

- TRACE Study :

- Insulin Sensitivity Study :

-

Cardiac Remodeling Study :

- In an animal model with induced cardiac hypertrophy due to volume overload, this compound reduced electrical remodeling and mortality but had a less pronounced effect on hypertrophy itself. This suggests that while it can mitigate some adverse cardiac remodeling effects, it does not completely reverse them .

Pharmacodynamic Properties

This compound's pharmacodynamics are characterized by:

- ACE Inhibition : Maximal inhibition occurs approximately 1.5 to 3 hours post-administration.

- Volume Status Effects : Chronic treatment leads to reduced systemic vascular resistance and improved cardiac output without significantly altering left ventricular wall thickness .

Summary of Findings

| Study | Population | Key Findings |

|---|---|---|

| TRACE | 1749 post-MI patients | Reduced all-cause mortality (RR 0.89) and hospitalizations |

| Insulin Sensitivity | Hypertensive type 2 diabetics | No significant impact on insulin sensitivity |

| Cardiac Remodeling | ACF rats | Reduced electrical remodeling and mortality; less effect on hypertrophy |

Analyse Chemischer Reaktionen

Metabolic Activation via Ester Hydrolysis

Trandolapril functions as a prodrug, requiring enzymatic hydrolysis of its ethyl ester group to transform into the active metabolite trandolaprilat . This reaction occurs primarily in the liver and is catalyzed by esterases .

Key Reaction:

Pharmacokinetic Data :

| Parameter | This compound | Trandolaprilat |

|---|---|---|

| Bioavailability (%) | ~10% | ~70% |

| Time to Peak (hours) | 1 | 4–10 |

| Elimination Half-life | 6 hours | 22.5 hours |

Food delays absorption but does not significantly alter the AUC or C<sub>max</sub> of trandolaprilat .

Synthetic Pathway and Key Reactions

The industrial synthesis of this compound involves a two-step condensation process, as detailed in patent WO2007003947A2 .

Step 1: Formation of N-Carboxyanhydride (NCA) Intermediate

Reagents:

-

N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine

-

Dichloromethane, triethylamine, and pyridine

Conditions:

-

Temperature: 15–20°C

-

pH adjustment to 4.2 using 2N HCl

Reaction:

Step 2: Condensation with Octahydro-1H-indole-2-carboxylic Acid

Reagents:

-

Racemic trans-octahydro-1H-indole-2-carboxylic acid

-

Dichloromethane, triethylamine

Conditions:

-

Ambient temperature (25–30°C)

-

Purification via acetonitrile recrystallization

Reaction Yield :

| Step | Purity (%) | Yield (g) |

|---|---|---|

| 1 | 99.5 | 55 |

| 2 | 99.3 | 34 |

Stability and Degradation Reactions

This compound undergoes pH-dependent degradation. Under acidic conditions, the ester bond hydrolyzes non-enzymatically, while alkaline conditions promote decomposition of the indole ring .

Degradation Products:

-

Trandolaprilat (primary metabolite)

-

Ethanol (byproduct of ester hydrolysis)

Structural Influences on Reactivity

The ethyl ester group in this compound is critical for its lipophilicity, enabling efficient absorption. Hydrolysis converts it into the polar, active trandolaprilat, which binds irreversibly to ACE .

Q & A

Q. How can HPLC methods be optimized for quantifying Trandolapril and its related impurities in stability studies?

- Methodological Answer: Utilize reverse-phase HPLC with an Xterra MS C18 column (35°C) and gradient elution combining aqueous potassium dihydrogen phosphate (pH 3.0) and acetonitrile. Validate specificity by resolving degradation products under acidic, basic, and oxidative stress conditions per ICH Q1A(R2). Linearity ranges (0.10–3.0 µg/mL) and recovery rates (97.98–100.55%) ensure precision . System suitability parameters, such as resolution >2.0 between this compound and impurities, should be verified during method development .

Q. What are the key considerations in designing forced degradation studies to establish stability-indicating methods for this compound?

- Methodological Answer: Subject this compound to hydrolytic (acid/base), oxidative (H₂O₂), and thermal stress conditions. Monitor degradation kinetics using validated HPLC to separate impurities (e.g., Trandolaprilat). Ensure method robustness by testing column batches and mobile phase ratios. Quantify degradation products at limits of detection (LoD: 0.07–0.08 µg/mL) and quantitation (LoQ: 0.24–0.26 µg/mL) .

Q. How are USP guidelines applied in validating analytical procedures for this compound’s purity and potency assessment?

- Methodological Answer: Follow USP monographs for related substance testing using L1-packed columns (e.g., Xterra RP18). Validate parameters including precision (%RSD <2.0), accuracy (98–102%), and linearity (r² ≥0.999). Include resolution solutions to confirm peak separation (retention time ~14.5 minutes for this compound) .

Q. What preformulation parameters are critical for developing this compound formulations with optimal bioavailability?

- Methodological Answer: Assess solubility across physiological pH (e.g., 1.32 mg/mL in water, 3.12 mg/mL at pH 6.8) and partition coefficient (log P = 1.93). Optimize particle size (82 µm unmilled powder) for flowability. Use FTIR to confirm structural integrity (e.g., carboxylate anion stretch at 1396 cm⁻¹) .

Advanced Research Questions

Q. What pharmacogenomic factors influence this compound’s metabolic activation and efficacy in hypertensive patients?

- Methodological Answer: Analyze CES1P1 variants (e.g., −816A>C) using linear regression adjusted for age, baseline BP, and dose. In vitro, measure CES1 expression (Western blot) and activity (Trandolaprilat formation) across genotypes. No significant association was found between −816A>C and BP response (p >0.05) or CES1 activity (p = 0.57) .

Q. How do this compound-based treatment strategies compare to non-calcium antagonist regimens in reducing cardiovascular events among CAD patients?

- Methodological Answer: In the INVEST trial (N=22,576), a verapamil-Trandolapril strategy showed comparable efficacy to atenolol-HCTZ for primary outcomes (9.93% vs. 10.17%; RR 0.98, 95% CI 0.90–1.06). Adjust for confounders like diabetes using stratified Cox models. Monitor systolic BP control (65% achieved <140 mmHg) .

Q. What statistical approaches are recommended for analyzing the impact of genetic polymorphisms on this compound’s blood pressure-lowering effects?

- Methodological Answer: Apply Hardy-Weinberg equilibrium tests for genotype frequencies. Use ANOVA to compare CES1 activity across genotypes and Pearson correlation to link enzyme activity to Trandolaprilat formation. Adjust for covariates (e.g., race, baseline BP) in multivariable regression .

Q. What are the implications of this compound’s differential solubility profiles across physiological pH ranges for its pharmacokinetic modeling?

- Methodological Answer: Incorporate pH-dependent solubility (e.g., 3.12 mg/mL at intestinal pH 6.8 vs. 1.06 mg/mL at plasma pH 7.4) into compartmental models. Use WinNonlin to estimate absorption rate constants (kₐ) and bioavailability. Validate with in vivo studies comparing AUC₀–24h under fed/fasted states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.